molecular formula C16H24N2O2 B4992915 1-(4-Ethylpiperazin-1-yl)-2-(2-methylphenoxy)propan-1-one

1-(4-Ethylpiperazin-1-yl)-2-(2-methylphenoxy)propan-1-one

Cat. No.: B4992915
M. Wt: 276.37 g/mol
InChI Key: XSIBHZTWTHDAFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethylpiperazin-1-yl)-2-(2-methylphenoxy)propan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of an ethyl-substituted piperazine ring and a methylphenoxy group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylpiperazin-1-yl)-2-(2-methylphenoxy)propan-1-one typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with an appropriate alkylating agent, such as ethyl bromide, under basic conditions.

    Attachment of the Methylphenoxy Group: The methylphenoxy group is introduced through a nucleophilic substitution reaction. This involves reacting 2-methylphenol with an appropriate halogenated propanone derivative in the presence of a base.

    Coupling Reaction: The final step involves coupling the ethyl-substituted piperazine with the methylphenoxy-propanone intermediate. This is typically achieved through a condensation reaction under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylpiperazin-1-yl)-2-(2-methylphenoxy)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or phenoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated derivatives, nucleophiles such as amines or thiols, basic or acidic conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Ethylpiperazin-1-yl)-2-(2-methylphenoxy)propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Ethylpiperazin-1-yl)-2-(2-methylphenoxy)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

1-(4-Ethylpiperazin-1-yl)-2-(2-methylphenoxy)propan-1-one can be compared with other piperazine derivatives and phenoxypropanone compounds. Similar compounds include:

    1-(4-Methylpiperazin-1-yl)-2-(2-methylphenoxy)propan-1-one: Differing by the substitution on the piperazine ring.

    1-(4-Ethylpiperazin-1-yl)-2-(2-chlorophenoxy)propan-1-one: Differing by the substitution on the phenoxy group.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)-2-(2-methylphenoxy)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-4-17-9-11-18(12-10-17)16(19)14(3)20-15-8-6-5-7-13(15)2/h5-8,14H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIBHZTWTHDAFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C(C)OC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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